tert-Butylferrocene

Electroanalysis Electrode Modification Ceramic Carbon Electrode

tert-Butylferrocene (CAS 1316-98-9), with the molecular formula Fe(C5H5)(C5H4C(CH3)3), is a mono-substituted alkylferrocene derivative existing as a dark amber to deep orange liquid at ambient temperature. It is characterized by a density of 1.201 g/mL at 25 °C, a boiling point of 96 °C at 1 mmHg (or 144.2 °C at 760 mmHg), a refractive index (n20/D) of 1.579, and a flash point >110 °C.

Molecular Formula C14H18Fe 10*
Molecular Weight 242.14
CAS No. 1316-98-9
Cat. No. B1143450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butylferrocene
CAS1316-98-9
Molecular FormulaC14H18Fe 10*
Molecular Weight242.14
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butylferrocene (CAS 1316-98-9): Baseline Physical and Chemical Identity for Scientific Procurement


tert-Butylferrocene (CAS 1316-98-9), with the molecular formula Fe(C5H5)(C5H4C(CH3)3), is a mono-substituted alkylferrocene derivative existing as a dark amber to deep orange liquid at ambient temperature . It is characterized by a density of 1.201 g/mL at 25 °C, a boiling point of 96 °C at 1 mmHg (or 144.2 °C at 760 mmHg), a refractive index (n20/D) of 1.579, and a flash point >110 °C [1]. As a member of the metallocene family, its iron(II) center is sandwiched between a cyclopentadienyl (Cp) ring and a tert-butyl-substituted Cp ring, establishing it as a foundational redox-active organometallic compound with an electron-donating substituent .

Why tert-Butylferrocene Cannot Be Casually Interchanged with Other Ferrocene Derivatives in Performance-Critical Systems


Generic substitution among alkylferrocenes is not scientifically justified due to the profound impact of the specific alkyl group on both electronic and steric properties. The electron-donating nature of the substituent directly modulates the FeII/FeIII redox potential—a critical parameter for catalytic, electrochemical, and sensing applications [1]. A tert-butyl group provides a distinct combination of inductive electron donation and steric bulk compared to linear alkyl chains (e.g., n-butyl) or less substituted groups (e.g., ethyl, methyl) [2]. This electronic tuning can alter the driving force for electron transfer, while the steric profile influences molecular packing, solubility, and, in advanced applications, the rate of undesirable migration in solid matrices like propellants [3]. Consequently, using a seemingly similar alkylferrocene will almost certainly result in a non-equivalent performance profile, which must be quantitatively validated.

tert-Butylferrocene: Head-to-Head Quantitative Differentiation Guide for Technical Selection


Electrochemical Performance on Sol-Gel Ceramic Carbon Electrodes (CCEs) vs. Glassy Carbon (GC)

In a direct comparative study of electrode modification strategies, the use of tert-butylferrocene on a sol-gel ceramic carbon electrode (CCE) resulted in a substantially larger current response compared to an analogously modified glassy carbon (GC) electrode [1]. Furthermore, the CCE modified with tert-butylferrocene yielded stable voltammetric curves after only 5-10 cycles, whereas the GC electrode failed to produce a stable cyclic voltammogram under identical conditions [1].

Electroanalysis Electrode Modification Ceramic Carbon Electrode Cyclic Voltammetry

Comparative Migration Behavior in Solid Propellant Matrices

A study simulating the aging of hydroxyl-terminated polybutadiene (HTPB)-based propellants revealed a critical performance limitation for simple ferrocene derivatives. tert-Butylferrocene, along with ferrocenecarboxylic acid, served as a high-migration baseline. Its diffusion was found to be significantly greater than that of ferrocene moieties grafted onto a hyperbranched polymer (HPAE-Fc), which minimized migration [1].

Solid Propellant Burning Rate Modifier HTPB Binder Migration Diffusion

Microwave-Enhanced Electroanalysis: Detection Sensitivity in Micellar Media

In micellar surfactant solutions, the one-electron oxidation of tert-butylferrocene is electrochemically silent under standard conditions at a platinum electrode, producing no current response [1]. However, the application of focused microwave radiation triggers a strong and concentration-dependent current response, enabling its detection down to the micromolar level [1][2].

Microwave Electrochemistry Micellar Electroanalysis Trace Detection Redox Probe

Impact of tert-Butyl Substitution on Redox Potential: Tunability in Ferrocene Derivatives

A systematic study of ferrocene derivatives demonstrates that introducing simple electron-donating groups, such as methyl or tert-butyl units on cyclopentadienyl rings, provides extensive tunability of the FeIII/FeII redox potential, shifting it from +0.403 V down to -0.096 V vs. SCE [1]. This class-level data confirms that the tert-butyl group, as a strong electron donor, contributes to a substantial negative shift in oxidation potential relative to unsubstituted ferrocene [1].

Redox Chemistry Electronic Tuning Organometallic Synthesis CV Potential

Catalytic Turnover Number (TON) in Palladium-Catalyzed Cross-Coupling Reactions

The ferrocene-based tetraphosphine ligand, 1,1′,2,2′-tetrakis(diphenylphosphino)-4,4′-di-tert-butylferrocene (Fc(P4)tBu), which is derived from the tert-butylferrocene scaffold, has been shown to facilitate palladium-catalyzed cross-coupling reactions with catalytic turnover numbers (TONs) reaching up to 1,000,000 [1]. This demonstrates the exceptional activity achievable with catalysts built on a tert-butyl-substituted ferrocene platform [1].

Organometallic Catalysis Palladium Catalysis Suzuki Coupling Phosphine Ligand

Quantitatively Validated Application Scenarios for tert-Butylferrocene


Electrode Development: Maximizing Redox Probe Performance on Ceramic Carbon Electrodes

For developing robust electrochemical sensors, tert-butylferrocene should be paired with sol-gel ceramic carbon electrodes (CCEs). As directly shown by Opallo et al., this combination yields a substantially larger current response and stable voltammetry after only 5-10 cycles, a performance that is unattainable with glassy carbon electrodes under identical conditions [1]. This makes it the system of choice for applications requiring reproducible and high-sensitivity redox signals.

Analytical Chemistry: Trace-Level Detection in Complex Matrices Using Microwave Activation

In analytical scenarios where the analyte is trapped within micellar media, tert-butylferrocene serves as an ideal redox probe. Its oxidation is silent under normal voltammetric conditions, but focused microwave radiation triggers a strong current response enabling detection down to micromolar levels [2]. This 'on/off' detection capability makes it exceptionally valuable for quantifying analytes in complex formulations like detergents or biological fluids where conventional methods fail.

Propellant Formulation: Benchmarking Anti-Migration Additives in HTPB Binders

In solid rocket propellant research, controlling the migration of burning rate modifiers is crucial for long-term storage stability. tert-Butylferrocene's established high diffusion rate in HTPB elastomers makes it an indispensable negative control [3]. Formulators can use it to quantitatively benchmark the performance of new, low-migration ferrocene-grafted polymers, providing a clear baseline to prove the efficacy of their anti-migration technologies.

Organometallic Synthesis: Building Highly Active Cross-Coupling Catalysts

Synthetic chemists aiming for high-efficiency cross-coupling reactions should consider tert-butylferrocene as a core scaffold. Its derived tetraphosphine ligand, when complexed with palladium, yields catalysts with remarkable turnover numbers up to 1,000,000 [4]. This proven performance, stemming from the unique electronic and steric environment provided by the tert-butylferrocene core, justifies its use in the design of next-generation catalysts for sustainable and cost-effective chemical manufacturing.

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